NSC232003

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

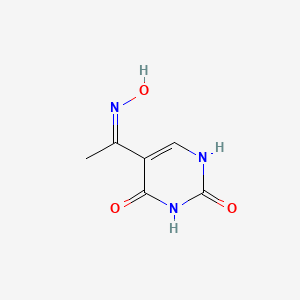

C6H7N3O3 |

|---|---|

分子量 |

169.14 g/mol |

IUPAC 名称 |

5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3- |

InChI 键 |

UDHCVAJUUVCYHW-OQFOIZHKSA-N |

手性 SMILES |

C/C(=N/O)/C1=CNC(=O)NC1=O |

规范 SMILES |

CC(=NO)C1=CNC(=O)NC1=O |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of NSC232003: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a critical multi-domain protein involved in the maintenance of DNA methylation patterns and DNA repair. This technical guide elucidates the core mechanism of action of this compound, focusing on its role in disrupting the UHRF1/DNMT1 (DNA methyltransferase 1) axis. By targeting the SET and RING-associated (SRA) domain of UHRF1, this compound effectively inhibits the proper maintenance of DNA methylation, leading to global DNA hypomethylation. Furthermore, this guide details the downstream consequences of UHRF1 inhibition by this compound, including the sensitization of cancer cells to DNA damaging agents. This document provides a comprehensive overview of the quantitative data, key experimental protocols, and the underlying signaling pathways to facilitate further research and drug development efforts centered on UHRF1 inhibition.

Introduction to UHRF1 and its Role in Epigenetic Maintenance

UHRF1 is a crucial nuclear protein that plays a pivotal role in the faithful inheritance of epigenetic information, particularly DNA methylation patterns, during cell division. It acts as a key orchestrator, linking histone modifications to DNA methylation. UHRF1 is characterized by several functional domains: a Ubiquitin-like domain (UBL), a Tandem Tudor Domain (TTD), a Plant Homeodomain (PHD), a SET and RING-associated (SRA) domain, and a Really Interesting New Gene (RING) E3 ubiquitin ligase domain.

The SRA domain is of particular importance as it specifically recognizes and binds to hemi-methylated CpG sites on newly replicated DNA. This recognition is the initial and critical step for the recruitment of DNMT1, the primary enzyme responsible for methylating the newly synthesized DNA strand, thus maintaining the methylation pattern. The interaction between UHRF1 and DNMT1 is essential for this process. Disruption of this interaction leads to a failure in maintenance methylation, resulting in passive demethylation over subsequent cell divisions.

Mechanism of Action of this compound

This compound, a uracil derivative, functions as a direct inhibitor of UHRF1. Its primary mechanism of action involves binding to the 5-methylcytosine (5mC) binding pocket within the SRA domain of UHRF1. By occupying this pocket, this compound competitively inhibits the binding of UHRF1 to its natural ligand, hemi-methylated DNA.

This inhibition of the UHRF1-DNA interaction has a critical downstream consequence: it disrupts the formation of the UHRF1/DNMT1 complex at replication forks. Without the proper localization of UHRF1 to hemi-methylated DNA, DNMT1 is not efficiently recruited to these sites, leading to a failure in the maintenance of DNA methylation. This results in a progressive, global hypomethylation of the genome.

Signaling Pathway of UHRF1-mediated DNA Methylation Maintenance and its Inhibition by this compound

The following diagram illustrates the signaling pathway of UHRF1 in maintaining DNA methylation and how this compound interferes with this process.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.

| Parameter | Description | Value | Cell Line | Reference |

| IC50 | 50% inhibitory concentration for the disruption of the DNMT1/UHRF1 interaction. | 15 µM | U251 glioma cells | [1][2] |

| Cell Line | SIRT6 Expression | IC50 (µM) | Reference |

| 5637 | Low | < 100 | [3] |

| HT-1376 | Low | < 100 | [3] |

| 253J | Low | < 100 | [3] |

| T-24 | High | > 10,000 | [3] |

| UMUC-3 | High | > 10,000 | [3] |

| BIU87 | High | > 10,000 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Co-Immunoprecipitation Assay to Determine UHRF1/DNMT1 Interaction

This protocol is designed to assess the effect of this compound on the interaction between UHRF1 and DNMT1 in a cellular context.

Materials:

-

U251 glioma cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies: anti-UHRF1, anti-DNMT1, and control IgG

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Treatment: Culture U251 glioma cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-UHRF1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-DNMT1 antibody to detect the co-immunoprecipitated DNMT1.

-

The input lysates should also be run to confirm the presence of both proteins.

-

Global DNA Methylation ELISA

This protocol allows for the quantification of global 5-methylcytosine (5mC) levels in genomic DNA following treatment with this compound.

Materials:

-

Genomic DNA isolated from cells treated with this compound

-

Global DNA Methylation ELISA Kit (commercially available)

-

Microplate reader

Procedure:

-

DNA Isolation: Isolate high-quality genomic DNA from control and this compound-treated cells.

-

ELISA Assay: Follow the manufacturer's protocol for the Global DNA Methylation ELISA Kit. This typically involves the following steps:

-

Binding of genomic DNA to the assay wells.

-

Incubation with a primary antibody that specifically recognizes 5mC.

-

Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Addition of a colorimetric substrate and measurement of the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the percentage of 5mC in each sample based on a standard curve generated with provided methylated and unmethylated DNA controls.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to investigate the effects of this compound.

Downstream Effects and Therapeutic Implications

The inhibition of UHRF1 by this compound has significant downstream consequences beyond the disruption of DNA methylation.

Sensitization to DNA Damage

UHRF1 is also involved in the DNA damage response (DDR). It has been shown to mediate the ubiquitination of factors involved in non-homologous end joining (NHEJ), such as XLF. By inhibiting UHRF1, this compound can impair the DNA repair capacity of cancer cells. This sensitizes the cells to DNA damaging agents, such as ionizing radiation (IR) and chemotherapeutic drugs like etoposide (VP16).[2]

Therapeutic Potential

The dual role of this compound in inhibiting epigenetic maintenance and DNA repair makes it an attractive candidate for cancer therapy. Its ability to induce global hypomethylation can potentially lead to the re-expression of silenced tumor suppressor genes. Furthermore, its ability to sensitize cancer cells to existing therapies could allow for combination treatments with enhanced efficacy. The differential sensitivity of cancer cells based on the expression of other proteins, such as SIRT6, suggests the potential for personalized medicine approaches.[3]

Conclusion

This compound is a valuable research tool and a promising therapeutic lead that targets the epigenetic regulator UHRF1. Its core mechanism of action is the inhibition of the SRA domain of UHRF1, leading to the disruption of the UHRF1/DNMT1 interaction and the subsequent failure of DNA methylation maintenance. This guide has provided a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols. The elucidation of these molecular details is crucial for the continued development of UHRF1 inhibitors as a novel class of anti-cancer agents. Further research into the broader effects of this compound on chromatin biology and the DNA damage response will undoubtedly uncover new therapeutic opportunities.

References

- 1. The UHRF1 Protein Stimulates the Activity and Specificity of the Maintenance DNA Methyltransferase DNMT1 by an Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DNA Methyltransferase Dnmt1 Directly Interacts with the SET and RING Finger-associated (SRA) Domain of the Multifunctional Protein Uhrf1 to Facilitate Accession of the Catalytic Center to Hemi-methylated DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

NSC232003: A Technical Guide to its Discovery and History as a UHRF1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of NSC232003, a small molecule inhibitor of the epigenetic regulator UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1). UHRF1 is a critical protein in the maintenance of DNA methylation patterns, a process often dysregulated in cancer. This compound was identified through a tandem virtual screening approach and has been shown to disrupt the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation. This document details the experimental methodologies employed in its discovery and validation, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to UHRF1 and its Role in Epigenetics

UHRF1 is a multi-domain nuclear protein that plays a pivotal role in the faithful inheritance of DNA methylation patterns during cell division. Its SRA (SET and RING Associated) domain specifically recognizes hemimethylated CpG sites on newly replicated DNA. This recognition is a crucial step for the recruitment of DNMT1, the enzyme responsible for methylating the newly synthesized DNA strand, thus maintaining the epigenetic landscape. Due to its overexpression in various cancers and its central role in epigenetic maintenance, UHRF1 has emerged as a promising therapeutic target for cancer therapy.

Discovery and History of this compound

This compound was identified as a UHRF1 inhibitor through a pioneering study that employed a tandem virtual screening strategy to identify small molecules capable of binding to the 5-methylcytosine (5mC) binding pocket of the UHRF1 SRA domain[1]. This computational approach allowed for the efficient screening of a large chemical library to pinpoint promising candidates for biological evaluation. This compound, a uracil derivative, emerged from this screening as a potent, cell-permeable inhibitor of UHRF1 function[2].

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the SRA domain of UHRF1. It is proposed to fit into the 5-methylcytosine binding pocket, thereby competitively inhibiting the binding of the SRA domain to hemimethylated DNA[1]. This disruption prevents the subsequent recruitment of DNMT1 to the replication fork. The ultimate consequence of this action is the inhibition of maintenance DNA methylation, leading to a global reduction in DNA cytosine methylation[2].

Signaling Pathway

Caption: Mechanism of UHRF1 inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (DNMT1/UHRF1 Interaction) | 15 µM | U251 glioma | Co-immunoprecipitation | [2] |

Further research is needed to determine the binding affinity (Kd) of this compound to the UHRF1 SRA domain and its cytotoxic/cytostatic effects on a wider range of cancer cell lines.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the discovery and validation of this compound as a UHRF1 inhibitor.

Tandem Virtual Screening

The identification of this compound was achieved through a computational method known as tandem virtual screening. This approach involves a hierarchical filtering of a large compound library against a protein target structure.

Protocol Overview:

-

Target Preparation: A high-resolution 3D structure of the UHRF1 SRA domain is prepared. This typically involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

-

Library Preparation: A large library of small molecules (e.g., from the National Cancer Institute/Developmental Therapeutics Program repository) is prepared by generating 3D conformations for each compound.

-

Pharmacophore-based Screening (Step 1): A pharmacophore model is generated based on the key interactions observed in the 5mC binding pocket of the SRA domain. This model is used to rapidly screen the compound library and select molecules with matching chemical features.

-

Molecular Docking (Step 2): The subset of compounds from the pharmacophore screening is then subjected to molecular docking simulations. This step predicts the binding mode and affinity of each compound within the SRA domain's binding pocket.

-

Scoring and Selection: The docked compounds are ranked based on their predicted binding energies and interactions with key residues. The top-ranked compounds are then selected for experimental validation.

Co-immunoprecipitation (Co-IP) for DNMT1-UHRF1 Interaction

This technique is used to assess the ability of this compound to disrupt the interaction between UHRF1 and DNMT1 in a cellular context.

Protocol Overview:

-

Cell Culture and Treatment: U251 glioma cells are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for either UHRF1 or DNMT1. The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the co-immunoprecipitated protein (DNMT1 or UHRF1, respectively) is detected by Western blotting using a specific antibody.

-

Quantification: The intensity of the protein bands is quantified to determine the extent of interaction inhibition by this compound.

Global DNA Methylation Assay (ELISA)

This assay is used to measure the overall level of DNA methylation in cells treated with this compound.

Protocol Overview:

-

Genomic DNA Extraction: Genomic DNA is extracted from control and this compound-treated cells.

-

DNA Binding: The extracted DNA is bound to the wells of a microplate.

-

Antibody Incubation: A primary antibody that specifically recognizes 5-methylcytosine (5mC) is added to the wells, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Colorimetric Detection: A substrate is added that is converted by the enzyme into a colored product.

-

Quantification: The absorbance of the colored product is measured using a microplate reader. The level of global DNA methylation is determined by comparing the absorbance of treated samples to that of control samples.

Experimental and Logical Workflows

Experimental Workflow

Caption: High-level experimental workflow for this compound discovery.

Conclusion

This compound represents a significant milestone in the development of targeted epigenetic therapies. Its discovery through a rational, structure-based approach has validated the UHRF1 SRA domain as a druggable target. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, outlining its history, mechanism of action, and the key experimental methodologies used in its characterization. Further investigation into its binding kinetics, cellular efficacy across various cancer types, and in vivo activity is warranted to fully elucidate its therapeutic potential.

References

The Role of NSC232003 in DNA Methylation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC232003 is a potent, cell-permeable small molecule inhibitor of the Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) protein.[1][2] As a uracil derivative, it has been identified as an effective inhibitor of DNA methylation by disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the DNA methylation pathway, quantitative data on its activity, and detailed experimental protocols for its study.

The UHRF1-DNMT1 Axis in DNA Methylation Maintenance

DNA methylation is a fundamental epigenetic mechanism that plays a critical role in gene silencing, genomic imprinting, and the maintenance of genomic stability. The faithful inheritance of DNA methylation patterns during cell division is essential for maintaining cellular identity. This process, known as maintenance methylation, is primarily mediated by the coordinated action of UHRF1 and DNMT1.

Following DNA replication, the newly synthesized DNA strand is unmethylated, creating a hemi-methylated DNA duplex. UHRF1 recognizes and binds to these hemi-methylated CpG sites through its SET and RING-associated (SRA) domain.[3][4] This binding is a critical step for the recruitment of DNMT1, the enzyme responsible for methylating the newly synthesized strand, to the replication fork.[3] The interaction between UHRF1 and DNMT1 ensures the accurate propagation of the parental DNA methylation pattern to the daughter strands.[5] Disruption of this interaction leads to a passive loss of DNA methylation with each round of cell division.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on DNA methylation by directly targeting UHRF1. The molecule is predicted to bind to the 5-methylcytosine (5mC) binding pocket within the SRA domain of UHRF1.[2] By occupying this pocket, this compound competitively inhibits the binding of UHRF1 to its natural substrate, hemi-methylated DNA. This disruption prevents the recruitment of DNMT1 to the replication machinery, thereby inhibiting the maintenance of DNA methylation and leading to global DNA cytosine demethylation.[1][2]

Quantitative Data

The inhibitory activity of this compound has been quantified in various studies. The key findings are summarized in the tables below.

Table 1: Inhibition of UHRF1-DNMT1 Interaction

| Parameter | Cell Line | Value | Reference |

| IC50 (50% interaction inhibition) | U251 glioma | 15 µM | [1][2] |

Table 2: Inhibition of Cell Viability in Bladder Cancer Cell Lines

| Cell Line (SIRT6 expression) | IC50 (Half-maximal inhibitory concentration) | Reference |

| 5637 (low) | < 100 µM | [6] |

| HT-1376 (low) | < 100 µM | [6] |

| 253J (low) | < 100 µM | [6] |

| T-24 (high) | > 10,000 µM | [6] |

| UMUC-3 (high) | > 10,000 µM | [6] |

| BIU87 (high) | > 10,000 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) for UHRF1-DNMT1 Interaction

This protocol is a generalized procedure for assessing the effect of this compound on the interaction between UHRF1 and DNMT1.

1. Cell Culture and Treatment:

-

Culture U251 glioma cells (or other suitable cell lines) in appropriate media to ~80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 4 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared lysate.

-

Add a primary antibody against UHRF1 or DNMT1 to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

4. Western Blotting:

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with primary antibodies against the protein that was not used for immunoprecipitation (e.g., if UHRF1 was immunoprecipitated, probe with anti-DNMT1).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Global DNA Methylation ELISA

This protocol outlines a general method for quantifying global DNA methylation levels following this compound treatment.

1. Genomic DNA Extraction and Quantification:

-

Treat cells with this compound as described above.

-

Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

2. ELISA Assay (using a commercial kit):

-

The specific steps will vary depending on the kit manufacturer. A general workflow is as follows:

-

DNA Binding: Add a specified amount of genomic DNA (e.g., 100 ng) to the wells of the ELISA plate, which are coated to bind DNA.

-

Antibody Incubation: Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC) to the wells and incubate.

-

Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that binds to the primary antibody and incubate.

-

Colorimetric Development: Add a colorimetric substrate that reacts with HRP to produce a colored product.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

-

Create a standard curve using the provided methylated and unmethylated DNA controls.

-

Calculate the percentage of 5-mC in the unknown samples by comparing their absorbance values to the standard curve.

Visualizations

Caption: UHRF1-mediated DNA methylation maintenance pathway.

Caption: Mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Coordinated Dialogue between UHRF1 and DNMT1 to Ensure Faithful Inheritance of Methylated DNA Patterns [mdpi.com]

- 4. Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to NSC232003: A Novel Modulator of DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC232003 is a small molecule inhibitor that has emerged as a valuable chemical tool for studying the epigenetic regulation of gene expression. This uracil derivative specifically targets the interaction between Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) and DNA methyltransferase 1 (DNMT1), a crucial axis for the maintenance of DNA methylation patterns. By disrupting this interaction, this compound induces global DNA hypomethylation and reactivates silenced tumor suppressor genes, highlighting its potential as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols for key assays and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the formal name 5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4(3H,5H)-dione, is a uracil derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Formal Name | 5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4(3H,5H)-dione |

| CAS Number | 1905453-18-0 |

| Molecular Formula | C₆H₇N₃O₃ |

| SMILES | CC(NO)=C1C=NC(=O)NC1=O |

| InChI Key | IXSSYZRLNVZFMP-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 169.14 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Water: Soluble, DMSO: Insoluble, Ethanol: Insoluble |

| Storage and Stability | Stable for ≥ 4 years when stored as a solid at -20°C |

Mechanism of Action and Biological Activity

This compound functions as a potent and cell-permeable inhibitor of the protein-protein interaction between UHRF1 and DNMT1.[1] This interaction is fundamental for the maintenance of DNA methylation patterns following DNA replication.

The UHRF1-DNMT1 Signaling Pathway

UHRF1 is a multi-domain protein that plays a critical role in recognizing hemi-methylated DNA through its SET and RING-associated (SRA) domain. This recognition is a key step in recruiting DNMT1 to the replication fork to methylate the newly synthesized DNA strand, thus ensuring the faithful inheritance of epigenetic marks.

This compound is proposed to bind to the 5-methylcytosine (5mC) binding pocket of the SRA domain of UHRF1. This binding event sterically hinders the interaction between UHRF1 and DNMT1, leading to the disruption of the DNA methylation maintenance machinery.

Biological Effects

The primary biological consequence of this compound activity is the global reduction of DNA methylation. This was demonstrated in U251 glioma cells, where this compound exhibited an IC₅₀ of 15 µM for the inhibition of the UHRF1-DNMT1 interaction and a corresponding decrease in 5-methylcytosine levels.[2] The hypomethylation effect can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common hallmark of cancer. This suggests a potential therapeutic avenue for cancers characterized by aberrant DNA methylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the foundational study by Myrianthopoulos et al. (2016).

UHRF1-DNMT1 Interaction Assay (Co-Immunoprecipitation)

This protocol describes a method to assess the inhibitory effect of this compound on the interaction between UHRF1 and DNMT1 in a cellular context.

Materials:

-

U251 glioma cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-UHRF1 antibody

-

Anti-DNMT1 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture U251 glioma cells to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-UHRF1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads and wash them three times with wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blotting:

-

Neutralize the eluates and boil in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-DNMT1 antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensity for DNMT1 in the immunoprecipitated samples. A decrease in the amount of co-immunoprecipitated DNMT1 in this compound-treated cells compared to the control indicates inhibition of the UHRF1-DNMT1 interaction. The IC₅₀ value can be calculated from a dose-response curve.

Global DNA Methylation Assay (ELISA)

This protocol outlines a method to quantify the overall level of 5-methylcytosine in genomic DNA from cells treated with this compound.

Materials:

-

Genomic DNA isolated from this compound-treated and control cells

-

Global DNA Methylation ELISA kit (various commercial kits are available)

-

ELISA plate with high DNA affinity

-

Binding buffer

-

Blocking buffer

-

Anti-5-methylcytosine (5mC) primary antibody

-

HRP-conjugated secondary antibody

-

Wash buffer

-

Substrate solution

-

Stop solution

-

-

Microplate reader

Procedure:

-

DNA Isolation: Isolate high-quality genomic DNA from this compound-treated and control U251 cells.

-

DNA Binding: Dilute the genomic DNA in binding buffer and add it to the wells of the ELISA plate. Incubate to allow DNA to bind.

-

Blocking: Wash the plate and add blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Add the anti-5mC primary antibody to the wells and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate.

-

-

Signal Development: Wash the plate and add the substrate solution. Allow the color to develop.

-

Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Create a standard curve using the provided methylated DNA standards. Calculate the percentage of 5mC in the genomic DNA samples based on the standard curve. A decrease in the %5mC in this compound-treated samples compared to the control indicates global hypomethylation.

Conclusion

This compound represents a significant advancement in the field of epigenetics, providing a specific and cell-permeable tool to investigate the role of the UHRF1-DNMT1 axis in maintaining DNA methylation. Its ability to induce global hypomethylation and reactivate tumor suppressor genes underscores its potential as a starting point for the development of novel epigenetic drugs for cancer therapy. The detailed protocols provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of this compound and similar compounds.

References

NSC232003: A Technical Guide to its Impact on the DNMT1-UHRF1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1). It plays a critical role in the epigenetic regulation of gene expression by disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1). This disruption ultimately leads to a decrease in DNA methylation, a fundamental process in gene silencing and chromatin organization. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on the UHRF1-DNMT1 interaction, and detailed experimental protocols for studying its activity.

Mechanism of Action: Disrupting the UHRF1-DNMT1 Axis

The maintenance of DNA methylation patterns during cell division is essential for genomic stability and the faithful propagation of epigenetic information. This process is primarily mediated by DNMT1, which recognizes hemi-methylated DNA and methylates the newly synthesized strand. However, DNMT1 requires the accessory protein UHRF1 for its efficient recruitment to replication foci.

UHRF1 acts as a crucial scaffold protein, recognizing and binding to hemi-methylated DNA through its SET and RING-associated (SRA) domain. Subsequently, UHRF1 recruits DNMT1 to these sites, ensuring the accurate maintenance of DNA methylation. The interaction between UHRF1 and DNMT1 is multifaceted, involving direct protein-protein contacts and indirect mechanisms mediated by histone modifications.

This compound exerts its inhibitory effect by targeting UHRF1, thereby preventing its interaction with DNMT1. While the precise binding site of this compound on UHRF1 is not fully elucidated, it is known to functionally inhibit the protein. This disruption of the UHRF1-DNMT1 complex leads to the delocalization of DNMT1 from replication forks and a subsequent reduction in global DNA methylation.

Quantitative Data

The inhibitory effect of this compound on the UHRF1-DNMT1 interaction and its downstream consequences on DNA methylation have been quantified in cellular assays.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (DNMT1/UHRF1 Interaction) | 15 µM | U251 glioma cells | Co-immunoprecipitation | [1][2] |

| Effect on DNA Methylation | Induction of global DNA cytosine demethylation | U251 glioma cells | ELISA | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of this compound on the DNMT1-UHRF1 interaction and global DNA methylation.

Co-Immunoprecipitation (Co-IP) to Assess UHRF1-DNMT1 Interaction

This protocol describes how to assess the inhibitory effect of this compound on the interaction between UHRF1 and DNMT1 in a cellular context.

Materials:

-

U251 glioma cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-UHRF1, anti-DNMT1, and control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture U251 glioma cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µM) for 4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add control IgG and protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads using a magnetic stand. Add the anti-UHRF1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-DNMT1 antibody to detect the co-immunoprecipitated DNMT1. The amount of co-precipitated DNMT1 will decrease with increasing concentrations of this compound.

Global DNA Methylation ELISA

This protocol outlines a method to quantify the overall level of DNA methylation in cells treated with this compound.

Materials:

-

U251 glioma cells treated with this compound

-

Genomic DNA purification kit

-

Global DNA Methylation ELISA kit (commercially available from various suppliers)

-

Microplate reader

Procedure:

-

Genomic DNA Extraction: Harvest U251 glioma cells treated with this compound and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

-

DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio).

-

ELISA Assay: Perform the global DNA methylation ELISA according to the kit manufacturer's protocol. This typically involves the following steps:

-

Binding of genomic DNA to the wells of a microplate.

-

Incubation with a primary antibody that specifically recognizes 5-methylcytosine (5-mC).

-

Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Addition of a colorimetric substrate and measurement of the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of global DNA methylation based on a standard curve generated using the controls provided in the kit. A decrease in absorbance will be observed in cells treated with this compound, indicating a reduction in global DNA methylation.

Visualizations

Signaling Pathway of UHRF1-Mediated DNMT1 Recruitment

Caption: UHRF1-DNMT1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow to evaluate the effects of this compound.

References

An In-depth Technical Guide to the SRA Domain of UHRF1 and its Interaction with the Small Molecule Inhibitor NSC232003

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) is a critical multifaceted protein in the epigenetic regulation of gene expression. Its SET and RING-associated (SRA) domain is pivotal in maintaining DNA methylation patterns by recognizing hemi-methylated CpG sites and recruiting DNA methyltransferase 1 (DNMT1) to these sites. The dysregulation of UHRF1 is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the UHRF1 SRA domain, its mechanism of binding to hemi-methylated DNA, and its interaction with the small molecule inhibitor NSC232003. This document details the experimental methodologies used to characterize these interactions, presents quantitative binding data, and illustrates the relevant biological pathways and experimental workflows.

The SRA Domain of UHRF1: A Key Reader of Epigenetic Marks

The SRA domain of UHRF1 is a specialized module that selectively recognizes and binds to hemi-methylated CpG dinucleotides, which are transiently generated during DNA replication.[1][2] This recognition is a crucial step in the faithful propagation of DNA methylation patterns to daughter cells.

The binding mechanism involves a fascinating "base-flipping" process where the 5-methylcytosine (5mC) is flipped out of the DNA helix and inserted into a specific binding pocket within the SRA domain.[3][4][5][6] This interaction is highly specific, allowing UHRF1 to distinguish hemi-methylated sites from unmethylated or symmetrically methylated DNA. The SRA domain makes specific contacts with the DNA in both the major and minor grooves, further stabilizing the complex.[3][4]

UHRF1 Signaling Pathway in DNA Methylation Maintenance

UHRF1 acts as a central hub in the DNA methylation maintenance machinery. Its interaction with hemi-methylated DNA via the SRA domain initiates a cascade of events that ensures the proper methylation of the newly synthesized DNA strand.

Upon binding to hemi-methylated DNA, the SRA domain of UHRF1 undergoes a conformational change that activates its E3 ubiquitin ligase activity, which is conferred by its RING domain.[7] UHRF1 then ubiquitinates histone H3, creating a binding site for DNMT1.[1] The recruitment of DNMT1 to the replication fork allows for the methylation of the cytosine on the nascent DNA strand, thus maintaining the original methylation pattern.

This compound: A Small Molecule Inhibitor of the UHRF1 SRA Domain

Given the critical role of UHRF1 in cancer, significant efforts have been made to develop inhibitors that target its function. This compound is a uracil derivative identified through a tandem virtual screening approach that specifically targets the 5-methylcytosine binding pocket of the UHRF1 SRA domain.[8][9][10] By occupying this pocket, this compound competitively inhibits the binding of the SRA domain to hemi-methylated DNA.[10]

This disruption of the UHRF1-DNA interaction has significant downstream consequences. It prevents the recruitment of DNMT1 to replication forks, leading to a global reduction in DNA methylation.[1][11] This hypomethylation can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, thereby inhibiting cancer cell growth and proliferation.

Quantitative Data on UHRF1 SRA Domain Interactions

The binding affinities of the UHRF1 SRA domain for various DNA substrates and inhibitors have been quantified using several biophysical techniques.

| Interacting Molecule | Technique | Binding Affinity (Kd) / IC50 | Reference |

| Hemi-methylated DNA (24 bp) | Microscale Thermophoresis (MST) | 0.28 ± 0.06 µM | [2] |

| Unmodified DNA (24 bp) | Microscale Thermophoresis (MST) | 1.01 ± 0.20 µM | [2] |

| Hemi-methylated DNA (42 bp) | Microscale Thermophoresis (MST) | 0.75 ± 0.11 µM | [2] |

| Unmodified DNA (42 bp) | Microscale Thermophoresis (MST) | 1.10 ± 0.15 µM | [2] |

| Symmetrically Carboxylated DNA (42 bp) | Microscale Thermophoresis (MST) | 0.23 ± 0.05 µM | [2] |

| This compound (DNMT1/UHRF1 interaction) | ELISA-based assay | IC50 = 15 µM | [1][11] |

Experimental Methodologies

A variety of experimental techniques have been employed to elucidate the structure and function of the UHRF1 SRA domain and to validate the activity of its inhibitors.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the SRA domain in complex with hemi-methylated DNA.

Protocol Summary:

-

Protein Expression and Purification: The SRA domain of human or mouse UHRF1 is expressed in E. coli as a fusion protein (e.g., with a His-tag or GST-tag) and purified using affinity chromatography followed by size-exclusion chromatography.[12][13]

-

DNA Preparation: Synthetic DNA oligonucleotides containing a central hemi-methylated CpG site are annealed to form a double-stranded DNA fragment.[3][5]

-

Crystallization: The purified SRA domain is mixed with the DNA fragment in a specific molar ratio and subjected to crystallization screening using the hanging-drop or sitting-drop vapor diffusion method at a controlled temperature.[12][13]

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.[6] The structure is then solved using molecular replacement or multi-wavelength anomalous dispersion (MAD) if selenomethionine-labeled protein is used.[6][12]

Fluorescence Anisotropy/Polarization

Objective: To quantify the binding affinity of the SRA domain for different DNA substrates.

Protocol Summary:

-

Probe Labeling: A fluorescent probe (e.g., fluorescein) is covalently attached to the 5' end of one of the DNA oligonucleotides.[14]

-

Binding Assay: A constant concentration of the fluorescently labeled DNA is incubated with increasing concentrations of the purified SRA domain in a suitable binding buffer.

-

Measurement: The fluorescence polarization or anisotropy of the samples is measured using a plate reader. As the protein binds to the labeled DNA, the rotational motion of the DNA slows down, leading to an increase in polarization/anisotropy.

-

Data Analysis: The change in polarization/anisotropy is plotted against the protein concentration, and the data are fitted to a binding isotherm to determine the dissociation constant (Kd).

Tandem Virtual Screening for this compound Identification

Objective: To identify small molecules that bind to the 5-methylcytosine binding pocket of the UHRF1 SRA domain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Systematic analysis of the binding behaviour of UHRF1 towards different methyl- and carboxylcytosine modification patterns at CpG dyads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The SRA domain of UHRF1 flips 5-methylcytosine out of the DNA helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SRA domain of UHRF1 flips 5-methylcytosine out of the DNA helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. epigentek.com [epigentek.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Expression, purification, crystallization and preliminary crystallographic study of the SRA domain of the human UHRF1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Site-Selective Monitoring of the Interaction of the SRA Domain of UHRF1 with Target DNA Sequences Labeled with 2-Aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epigenetic Impact of NSC232003: A Technical Guide for Researchers

An In-depth Exploration of the UHRF1 Inhibitor's Role in Reversing Epigenetic Silencing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC232003, a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). UHRF1 is a crucial multifaceted protein in the epigenetic machinery, and its dysregulation is a hallmark of numerous cancers. This document details the mechanism of action of this compound, its impact on DNA methylation and the expression of tumor suppressor genes, and provides detailed experimental protocols for its study.

Core Mechanism of Action: Disrupting the UHRF1-DNMT1 Axis

This compound exerts its effects by directly targeting UHRF1, a key protein that acts as a bridge between histone modifications and DNA methylation. The primary mechanism of this compound involves the inhibition of the protein-protein interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2][3] By binding to the 5-methylcytosine (5-mC) pocket of the SRA (SET and RING Associated) domain of UHRF1, this compound prevents UHRF1 from recognizing hemi-methylated DNA and recruiting DNMT1 to methylation sites during DNA replication.[2][4] This disruption leads to a passive demethylation of the genome, as the methylation patterns are not faithfully copied onto the daughter DNA strands. The ultimate consequence is a global DNA hypomethylation.[2][4]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the efficacy of this compound in cellular models.

Table 1: Inhibition of UHRF1-DNMT1 Interaction

| Cell Line | Assay | IC50 | Reference |

| U251 glioma | Co-immunoprecipitation | 15 µM | [1][4][5] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| U251 | Glioma | Data not available | |

| HeLa | Cervical Cancer | Data not available | |

| MCF-7 | Breast Cancer | Data not available | |

| HCT116 | Colorectal Cancer | Data not available | |

| A549 | Lung Cancer | Data not available |

Note: While the primary mechanism of this compound is not direct cytotoxicity, determining its IC50 for cell viability across various cancer cell lines is crucial for designing experiments and understanding its therapeutic window. Further research is needed to populate this table.

Table 3: Effect of this compound on Global DNA Methylation

| Cell Line | Treatment Concentration | Duration | Change in Global DNA Methylation | Assay | Reference |

| U251 glioma | 15 µM | 4 hours | Induction of global DNA cytosine demethylation | ELISA | [1][2] |

Note: Dose-response and time-course experiments are recommended to fully characterize the effect of this compound on global DNA methylation in different cell types.

Table 4: Reactivation of Tumor Suppressor Genes by this compound

| Gene | Cancer Type | Fold Reactivation | Method | Reference |

| p16INK4A | Colorectal Cancer, Gastric Cancer | Not specified | Not specified | [2] |

| p21 | Liver Cancer | Not specified | Not specified | [1] |

| BRCA1 | Breast Cancer | Not specified | Not specified |

Note: Quantitative analysis, such as RT-qPCR or RNA-sequencing, is necessary to determine the precise fold-change in gene expression upon this compound treatment.

Signaling Pathways Modulated by this compound

The inhibition of the UHRF1-DNMT1 axis by this compound initiates a cascade of downstream events, primarily centered around the reactivation of epigenetically silenced genes.

References

- 1. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. DNA hypomethylation characterizes genes encoding tissue-dominant functional proteins in liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Preclinical Assessment of NSC232003 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC232003 has emerged as a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key regulator of DNA methylation and chromatin remodeling. By disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), this compound triggers a cascade of events leading to the re-activation of silenced tumor suppressor genes and the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of preliminary studies on this compound across various cancer cell lines, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by directly targeting UHRF1, a protein often overexpressed in numerous cancers and associated with epigenetic silencing of tumor suppressor genes. The primary mechanism of this compound involves the inhibition of the protein-protein interaction between UHRF1 and DNMT1. This disruption leads to a reduction in the maintenance of DNA methylation patterns, particularly at CpG islands in the promoter regions of tumor suppressor genes. The subsequent hypomethylation allows for the re-expression of these genes, which in turn can trigger cell cycle arrest and apoptosis.

One study has demonstrated that in U251 glioma cells, this compound achieves a 50% inhibition of the DNMT1/UHRF1 interaction at a concentration of 15 μM[1][2][3]. This inhibitory action is a critical event that initiates the downstream anti-tumor effects.

Figure 1: Simplified signaling pathway of this compound action. This compound inhibits UHRF1, disrupting its interaction with DNMT1. This leads to decreased DNA methylation, re-expression of tumor suppressor genes, and ultimately, induction of apoptosis and inhibition of cancer cell proliferation.

Quantitative Data from In Vitro Studies

The following tables summarize the available quantitative data on the effects of this compound in various cancer cell lines. It is important to note that comprehensive IC50 values for cell viability across a wide range of cancer cell lines are not yet publicly available in the literature.

Table 1: Inhibition of UHRF1-DNMT1 Interaction

| Cell Line | Assay Type | Parameter | Concentration | Result | Citation |

| U251 (Glioma) | Co-immunoprecipitation | Inhibition of Interaction | 15 µM | 50% | [1][2][3] |

Table 2: Induction of Apoptosis

| Cell Line | Treatment Conditions | Assay | Parameter | Result | Citation |

| HeLa | 20 µM this compound for 4h (following IR or VP16 treatment) | Annexin V-FITC/PI Staining (Flow Cytometry) | Apoptosis Induction | Triggers apoptosis; enhanced under DNA damage conditions | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., U251, HeLa, A549, MCF-7)

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as UHRF1, DNMT1, and markers of apoptosis or tumor suppression.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-UHRF1, anti-DNMT1, anti-p16INK4A, anti-BRCA1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for investigating the effects of this compound on cancer cell lines.

Figure 2: General experimental workflow for evaluating the effects of this compound on cancer cell lines.

Figure 3: Logical workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

The preliminary data on this compound indicate its promise as a targeted anticancer agent. Its ability to disrupt the UHRF1-DNMT1 axis provides a clear mechanism for the re-activation of tumor suppressor genes and induction of apoptosis. However, further in-depth studies are required to fully characterize its efficacy and potential for clinical development. Future research should focus on:

-

Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant cancer types.

-

Conducting comprehensive apoptosis studies to quantify the dose- and time-dependent induction of apoptosis.

-

Quantifying the re-expression of key tumor suppressor genes, such as p16INK4A and BRCA1, at both the mRNA and protein levels following this compound treatment.

-

Investigating the in vivo efficacy of this compound in preclinical animal models of various cancers.

-

Exploring potential combination therapies with other anticancer agents to enhance therapeutic outcomes.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and other UHRF1 inhibitors. The provided protocols and workflows offer a systematic approach to further elucidate the therapeutic potential of this promising class of epigenetic modulators.

References

An In-depth Technical Guide to the Cell Permeability of NSC232003

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

NSC232003 is a potent, small-molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] As a critical epigenetic regulator, UHRF1 plays a pivotal role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly synthesized DNA strands during replication.[2][3] The function of UHRF1 is intrinsically linked to its location within the nucleus. Consequently, for any inhibitor to be effective in a cellular context, it must be capable of crossing the plasma membrane and reaching its intracellular target. This compound is consistently described as a "cell-permeable" inhibitor, a characteristic that is fundamental to its utility as a chemical probe and potential therapeutic lead.[1][4] This guide provides a detailed examination of the evidence supporting the cell permeability of this compound, its underlying mechanisms, and the experimental protocols used to validate its intracellular activity.

Physicochemical Properties and Cell Permeability

The ability of a small molecule to passively diffuse across the lipid bilayer of a cell is governed by its physicochemical properties, including size, lipophilicity, and charge. This compound is a uracil derivative, a chemical scaffold that can provide a basis for cell permeability.[1][2]

A key property influencing its permeability is its ionization state at physiological pH. The pKa of the most acidic imide nitrogen in the pyrimidine ring of this compound is estimated to be 7.6.[1] This indicates that at a physiological pH of ~7.4, the molecule exists in an equilibrium between its neutral and partially deprotonated (anionic) forms. While the neutral form is generally more favorable for passive diffusion across the lipid membrane, the existence of this equilibrium suggests that a sufficient fraction of this compound remains uncharged to facilitate cell entry.

Mechanism of Action: An Intracellular Target

This compound exerts its biological effect by directly targeting the SRA (SET and RING Associated) domain of UHRF1.[2][5] The SRA domain is responsible for recognizing and binding to 5-methylcytosine (5mC) on hemi-methylated DNA, a crucial first step in the maintenance of DNA methylation.[2] By fitting into the 5mC binding pocket of the SRA domain, this compound competitively inhibits the recognition of hemi-methylated DNA.[2] This primary action leads to two significant downstream consequences:

-

Disruption of UHRF1/DNMT1 Interaction: The proper binding of UHRF1 to DNA is a prerequisite for its interaction with and recruitment of DNMT1. By blocking the SRA domain, this compound disrupts this critical protein-protein interaction.[1][2]

-

Induction of DNA Hypomethylation: With the UHRF1/DNMT1 axis disrupted, the faithful copying of methylation patterns to the daughter strand of DNA is inhibited, leading to a global reduction in DNA cytosine methylation.[1][6]

Since the entire UHRF1-DNMT1 machinery operates within the cell nucleus, the observed biological effects of this compound serve as strong, functional proof of its ability to permeate the cell membrane and nuclear envelope.

Figure 1: Mechanism of this compound Action.

Quantitative Data on Cellular Activity

While direct permeability assays such as PAMPA are not reported in the provided literature, the cell permeability of this compound is substantiated by extensive functional data from cellular assays. These studies demonstrate that this compound reaches its intracellular target at concentrations sufficient to induce a biological response.

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| U251 Glioma | Co-immunoprecipitation | 15 µM | 50% inhibition of DNMT1/UHRF1 interaction after 4 hours. | [1][6] |

| U251 Glioma | ELISA | 15 µM | Induction of global DNA cytosine demethylation. | [1][6] |

| HeLa | Live-cell Imaging | 20 µM | Abolished recruitment of XLF to DNA damage sites. | [4] |

| HeLa | Flow Cytometry (Apoptosis) | 20 µM | Triggered apoptosis, especially under DNA damage conditions. | [4] |

| HeLa | Colony Formation Assay | 20 µM | Reduced survival of cancer cells after IR or VP16 treatment. | [4] |

Experimental Protocols for Assessing Cellular Activity

The functional permeability of this compound is confirmed through various in-vitro cellular assays. Below are detailed methodologies for key experiments cited in the literature.

1. Cell Culture and Treatment

-

Cell Lines: HeLa and HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. U251 glioma cells are also used.[4]

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Compound Administration: this compound, typically dissolved in a suitable solvent like DMSO and then diluted in media, is added to the cell culture at specified concentrations (e.g., 15-20 µM) for defined periods (e.g., 4 hours).[1][4]

Figure 2: General workflow for cellular assays with this compound.

2. Co-immunoprecipitation (Co-IP) Assay

-

Objective: To determine if this compound disrupts the interaction between UHRF1 and DNMT1.

-

Protocol:

-

Treat U251 glioma cells with this compound (e.g., 15 µM for 4 hours).

-

Lyse the cells and centrifuge at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.[4]

-

Incubate the lysate with anti-UHRF1 antibody-conjugated beads overnight at 4°C to "pull down" UHRF1 and any interacting proteins.

-

Wash the beads multiple times with ice-cold PBS to remove non-specific binders.[4]

-

Elute the bound proteins by boiling in SDS sample buffer.

-

Analyze the eluted proteins via Western blot using an anti-DNMT1 antibody. A reduced DNMT1 signal in the this compound-treated sample compared to the control indicates disruption of the interaction.

-

3. Apoptosis Assay via Flow Cytometry

-

Objective: To quantify the induction of apoptosis by this compound, particularly in combination with DNA-damaging agents.

-

Protocol:

-

Treat HeLa cells with a DNA-damaging agent (e.g., 5 Gy IR or 20 µM VP16).

-

After a recovery period, treat the cells with 20 µM this compound for 4 hours.[4]

-

Harvest the cells and wash them with PBS.

-

Stain the cells using an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's instructions. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Logical Framework for Permeability

Figure 3: Logical relationship demonstrating this compound permeability.

Conclusion

The cell permeability of this compound is a well-established, albeit functionally demonstrated, characteristic of the molecule. While direct quantitative measurements of its passage across a lipid bilayer are not prominently featured in the reviewed literature, the evidence is compelling. Its chemical structure as a uracil derivative with a pKa near physiological pH is conducive to passive diffusion. Most importantly, its ability to engage its nuclear target, UHRF1, and elicit specific, dose-dependent downstream effects—such as the disruption of the UHRF1/DNMT1 interaction and the induction of apoptosis—in multiple cancer cell lines provides unequivocal functional proof of its capacity to cross the cell membrane. For researchers in drug development, this compound serves as an effective, cell-permeable tool for studying the intricate pathways of epigenetic regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]

NSC232003: A Technical Guide to its Function in Gene Expression Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator frequently overexpressed in various cancers. This technical guide provides an in-depth overview of the core functions of this compound in modulating gene expression. By targeting the SRA (SET and RING Associated) domain of UHRF1, this compound disrupts the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation and the reactivation of silenced tumor suppressor genes. This guide details the molecular mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways.

Introduction

Epigenetic modifications, including DNA methylation, play a pivotal role in regulating gene expression and maintaining cellular identity. Aberrant DNA methylation patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of cancer. UHRF1 is a critical protein in maintaining DNA methylation patterns during cell division. It recognizes hemi-methylated DNA and recruits DNMT1 to methylation sites, ensuring the faithful propagation of methylation marks. The overexpression of UHRF1 in cancer cells contributes to the silencing of tumor suppressor genes, promoting cell proliferation and survival.

This compound has emerged as a valuable chemical tool to probe the functions of UHRF1 and as a potential therapeutic agent. This guide will explore the multifaceted role of this compound in the modulation of gene expression.

Mechanism of Action

This compound functions as a direct inhibitor of UHRF1.[1][2] Its primary mechanism of action involves binding to the SRA domain of UHRF1, specifically within the 5-methylcytosine (5-mC) binding pocket.[1] This competitive binding prevents the SRA domain from recognizing its natural ligand, hemi-methylated DNA.

The consequences of this inhibition are twofold:

-

Disruption of the UHRF1/DNMT1 Interaction: By occupying the 5-mC binding pocket, this compound allosterically hinders the interaction between UHRF1 and DNMT1.[1][2] This prevents the recruitment of DNMT1 to replication forks, thereby inhibiting the maintenance of DNA methylation on newly synthesized DNA strands.

-

Global DNA Hypomethylation: The inhibition of maintenance methylation leads to a passive, replication-dependent dilution of methylation marks, resulting in global DNA hypomethylation.[1] This can lead to the reactivation of epigenetically silenced genes, including critical tumor suppressor genes.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (DNMT1/UHRF1 Interaction) | U251 glioma | 15 µM | [2] |

| Effective Concentration for Apoptosis Induction | HeLa | 20 µM | |

| Global DNA Demethylation | U251 glioma | Observed at 15 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Global DNA Methylation Assay (ELISA-based)

This protocol provides a general framework for assessing changes in global DNA methylation upon treatment with this compound using a competitive ELISA.

Materials:

-

Genomic DNA isolation kit

-

Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs, Inc. or similar)

-

This compound

-

Cell culture reagents

-

Microplate reader

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 24, 48, 72 hours).

-

Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions. Ensure high-purity DNA.

-

DNA Quantification: Accurately quantify the concentration of the isolated genomic DNA.

-

ELISA Assay:

-

Follow the protocol provided with the Global DNA Methylation ELISA Kit.

-

Typically, this involves binding a standard amount of genomic DNA to the wells of the ELISA plate.

-

A primary antibody that specifically recognizes 5-methylcytosine (5-mC) is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A colorimetric substrate is added, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The level of global DNA methylation is inversely proportional to the signal intensity. Calculate the percentage of global methylation relative to the untreated control.

Co-Immunoprecipitation of UHRF1 and DNMT1

This protocol details the co-immunoprecipitation of UHRF1 and DNMT1 to assess the disruptive effect of this compound on their interaction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-UHRF1, anti-DNMT1, and control IgG

-

Protein A/G magnetic beads

-

This compound

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-UHRF1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-DNMT1 antibody to detect the co-immunoprecipitated DNMT1.

-

Also, probe for UHRF1 to confirm successful immunoprecipitation.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

This compound-mediated inhibition of UHRF1 impacts several critical signaling pathways that regulate gene expression, cell cycle progression, and apoptosis.

UHRF1-DNMT1-p16INK4A Signaling Pathway